n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide

Description

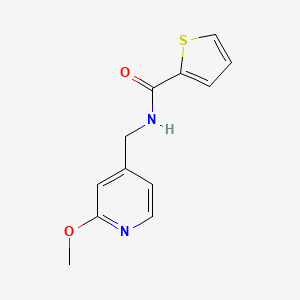

N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide is a small-molecule compound featuring a thiophene-2-carboxamide core linked to a 2-methoxypyridin-4-ylmethyl group. This structure combines heterocyclic aromatic systems (thiophene and pyridine) with a flexible methylene bridge, enabling diverse interactions with biological targets.

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

N-[(2-methoxypyridin-4-yl)methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H12N2O2S/c1-16-11-7-9(4-5-13-11)8-14-12(15)10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

ARUGFYIYNQUIKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)CNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the pyridine with a halogenated thiophene.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Hydrogen Bonding and Hydrophobic Interactions

Molecular docking studies on analogous compounds (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamides) reveal:

-

Hydrogen bonding : Carboxamide C=O groups interact with amino acid residues (e.g., S130, P167) .

-

Hydrophobic interactions : Thiophene rings and aryl substituents engage with non-polar residues (e.g., T105, I64) .

| Compound | Key Interactions | Binding Energy | RMSD |

|---|---|---|---|

| 4c | Hydrogen bonding (C=O with L358), hydrophobic interactions | Low energy (most stabilizing) | Low RMSD |

| 4d | Similar to 4c | Comparable to 4c | Low RMSD |

Adapted from molecular docking data in .

Challenges and Optimization

-

Structural Diversity : Variations in the pyridine substituent (e.g., methoxy vs. methyl) may alter binding affinities.

-

Stability : Thiophene rings and carboxamide groups require robust synthesis conditions to avoid degradation .

-

Suzuki-Miyaura Limitations : Moderate yields (35–84%) suggest room for catalyst optimization or alternative coupling methods .

Analytical Techniques

-

1H/13C NMR : Confirm aromatic and amide proton environments.

-

FT-IR : Verify carbonyl (C=O) and amide N–H stretches.

Bioactivity Screening

While not explicitly tested for the target compound, analogous thiophene-2-carboxamides show:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to the active site of β-lactamase enzymes, thereby inhibiting their function and preventing the hydrolysis of β-lactam antibiotics . Molecular docking studies have shown that the compound forms strong hydrogen bonds with key residues in the enzyme’s active site .

Comparison with Similar Compounds

a) N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Derivatives

b) N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (Compound 76)

- Structure : Thiourea linker replaces the amide group; pyridine substituent is 2-chloro at position 3.

- Activity : Tested against M. tuberculosis strains but showed lower efficacy compared to benzamide derivatives (e.g., compound 79). The thiourea group may reduce metabolic stability relative to the amide .

c) SAG (Smoothened Receptor Agonist)

- Structure : Benzo[b]thiophene-2-carboxamide with cyclohexyl and pyridinylbenzyl groups.

- Activity : Targets Smoothened (SMO) receptors in cancer pathways. The bulkier substituents enable deeper hydrophobic interactions, contrasting with the simpler pyridine-methyl group in the query compound .

Thiophene-Carboxamide Core Modifications

a) N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (Compound 7h)

- Structure: Thiophene-carboxamide linked to a quinazolinone scaffold.

- Activity: Demonstrated EGFR inhibition (docking score: −9.31 kcal/mol), suggesting the quinazolinone moiety enhances target affinity compared to pyridine-methyl derivatives .

b) ML402 (K2P2.1 Channel Activator)

- Structure: Thiophene-2-carboxamide with a phenoxyethyl substituent.

- Activity: Activates TREK-1 channels, critical in neuropathic pain. The phenoxyethyl group likely facilitates membrane insertion, a feature absent in the query compound .

c) M8-B Hydrochloride (TRPM8 Antagonist)

- Structure : Thiophene-2-carboxamide with a benzyloxy-methoxybenzyl group.

- Activity : Targets TRPM8 receptors in dry eye disease. The extended aromatic system improves receptor selectivity over simpler pyridine derivatives .

Structural and Functional Analysis

Key Structural Determinants of Activity

Biological Activity

n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a methoxypyridine moiety, which contribute to its biological properties. The general structure can be represented as follows:

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. Studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study reported significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .

Antibacterial Activity

The compound has shown promising antibacterial activity against several strains of bacteria, including those resistant to conventional antibiotics. In particular, studies have highlighted its effectiveness against Escherichia coli, suggesting potential as a treatment for infections caused by resistant strains .

Antiinflammatory Effects

This compound also exhibits antiinflammatory properties. It may inhibit the activity of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in inflammatory diseases .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.